molecular formula C14H19ClN2O2 B5168252 Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate

Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate

Cat. No.: B5168252
M. Wt: 282.76 g/mol
InChI Key: YDZNNAUHWCNJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate typically involves the reaction of 2-chlorophenylpiperazine with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring can interact with receptor sites, modulating their activity and leading to various pharmacological effects. The 2-chlorophenyl group enhances the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

  • Methyl 3-[4-(4-bromophenyl)piperazin-1-yl]propanoate
  • Methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoate
  • Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate

Comparison: Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct pharmacological properties compared to its analogs. The position and type of substituent on the aromatic ring significantly influence the compound’s biological activity and receptor binding affinity .

Properties

IUPAC Name

methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNNAUHWCNJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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